molecular formula C15H20N2O2 B10834884 (E)-4-[6-(2-pyrrolidin-1-ylethyl)pyridin-3-yl]but-3-enoic acid

(E)-4-[6-(2-pyrrolidin-1-ylethyl)pyridin-3-yl]but-3-enoic acid

Cat. No.: B10834884
M. Wt: 260.33 g/mol
InChI Key: YAJGYOKZMAZQGT-ONEGZZNKSA-N
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Description

“PMID27109571-Compound-5” is a small molecular drug that targets fatty acid-binding proteins. These proteins play a crucial role in the intracellular transport of fatty acids and other lipophilic substances. The compound has shown potential in various therapeutic applications, particularly in the treatment of metabolic disorders such as obesity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID27109571-Compound-5” involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of “PMID27109571-Compound-5” involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: “PMID27109571-Compound-5” undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

“PMID27109571-Compound-5” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “PMID27109571-Compound-5” involves its binding to fatty acid-binding proteins, thereby inhibiting their function. This inhibition disrupts the intracellular transport of fatty acids, leading to alterations in lipid metabolism. The compound’s molecular targets include fatty acid-binding protein 4 and fatty acid-binding protein 5, which are involved in various metabolic pathways .

Comparison with Similar Compounds

Comparison: “PMID27109571-Compound-5” is unique in its high affinity for fatty acid-binding proteins and its potential therapeutic applications in metabolic disorders. Compared to similar compounds, it has shown superior efficacy in preclinical studies and a favorable safety profile .

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

(E)-4-[6-(2-pyrrolidin-1-ylethyl)pyridin-3-yl]but-3-enoic acid

InChI

InChI=1S/C15H20N2O2/c18-15(19)5-3-4-13-6-7-14(16-12-13)8-11-17-9-1-2-10-17/h3-4,6-7,12H,1-2,5,8-11H2,(H,18,19)/b4-3+

InChI Key

YAJGYOKZMAZQGT-ONEGZZNKSA-N

Isomeric SMILES

C1CCN(C1)CCC2=NC=C(C=C2)/C=C/CC(=O)O

Canonical SMILES

C1CCN(C1)CCC2=NC=C(C=C2)C=CCC(=O)O

Origin of Product

United States

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